Bienvenue dans la boutique en ligne BenchChem!

Pyrimidine,4-diamino-6-(P-bromoanilino)-5-nitroso-

Anticancer DHFR inhibition Pteridine synthesis

2,4-Diamino-6-(p-bromoanilino)-5-nitrosopyrimidine (CAS 90772-47-7), also designated NSC 99350, is a halogenated 5-nitrosopyrimidine derivative with the molecular formula C10H9BrN6O. This compound belongs to a class of 2,4-diamino-6-(halogenoanilino)-5-nitrosopyrimidines that have demonstrated carcinostatic activity in preclinical tumor models.

Molecular Formula C10H9BrN6O
Molecular Weight 309.12 g/mol
CAS No. 90772-47-7
Cat. No. B13809698
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrimidine,4-diamino-6-(P-bromoanilino)-5-nitroso-
CAS90772-47-7
Molecular FormulaC10H9BrN6O
Molecular Weight309.12 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1NC2=NC(=NC(=C2N=O)N)N)Br
InChIInChI=1S/C10H9BrN6O/c11-5-1-3-6(4-2-5)14-9-7(17-18)8(12)15-10(13)16-9/h1-4H,(H5,12,13,14,15,16)
InChIKeyCQNRHAOUJJONJK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

90772-47-7: 2,4-Diamino-6-(p-bromoanilino)-5-nitrosopyrimidine Procurement Guide for Anticancer and DHFR Inhibitor Research


2,4-Diamino-6-(p-bromoanilino)-5-nitrosopyrimidine (CAS 90772-47-7), also designated NSC 99350, is a halogenated 5-nitrosopyrimidine derivative with the molecular formula C10H9BrN6O. This compound belongs to a class of 2,4-diamino-6-(halogenoanilino)-5-nitrosopyrimidines that have demonstrated carcinostatic activity in preclinical tumor models [1]. The compound serves as a versatile intermediate for the synthesis of pteridine derivatives with potential dihydrofolate reductase (DHFR) inhibitory activity [2], and has been identified in patent literature as a neuronal nitric oxide synthase (nNOS) inhibitor with a Ki value of 75 nM [3].

Why 90772-47-7 Cannot Be Substituted with Unsubstituted or Alternative Halogenated 5-Nitrosopyrimidines in Tumor Model Research


Generic substitution of 2,4-diamino-6-(p-bromoanilino)-5-nitrosopyrimidine with other 5-nitrosopyrimidines or alternative halogenated analogs is inadvisable due to pronounced structure-activity relationships in this chemical series. Systematic structural variation studies demonstrate that the 5-nitroso group and the specific halogen substitution pattern on the anilino moiety are both critical determinants of carcinostatic activity in the Adenocarcinoma-755 and Sarcoma-180 tumor systems [1]. Replacement of the 5-nitroso group with alternative substituents (ethyl, nitro, bromo, cyano, or carbamoyl) yields compounds with divergent activity profiles, while variation of the halogen substituent (p-bromo vs. 3,4-dichloro vs. p-iodo) produces differential tumor system responses [1]. Consequently, procurement decisions must be driven by the specific experimental requirements of the target indication rather than assumed functional equivalence within the nitrosopyrimidine class.

Quantitative Differentiation Evidence for 90772-47-7: Head-to-Head and Cross-Study Comparator Data


Synthetic Utility: 90772-47-7 as a Precursor for Pteridine DHFR Inhibitors vs. Alternative Pyrimidine Building Blocks

4,6-Diamino-5-nitrosopyrimidines, including the target compound, serve as direct precursors for the synthesis of aryl-substituted pteridines via cyclization with 4-aminophenylacetonitriles [1]. The resulting pteridine derivatives demonstrated in vitro antitumor activity, with mechanistic studies indicating possible inhibition of dihydrofolate reductase (DHFR) or other folate-dependent enzymes [1]. Notably, no interaction was observed between the synthesized pteridines and calf thymus DNA, suggesting that the antitumor effects are mediated through enzymatic pathways rather than direct DNA intercalation [1]. This synthetic route offers a defined pathway for generating DHFR-targeting compounds, whereas alternative pyrimidine building blocks lacking the 5-nitroso functionality cannot undergo this specific cyclization transformation.

Anticancer DHFR inhibition Pteridine synthesis

nNOS Inhibition: Ki Value Comparison for 90772-47-7 vs. Clinical DHFR Inhibitor Piritrexim in Non-DHFR Target Context

The target compound demonstrates measurable inhibitory activity against rat recombinant neuronal nitric oxide synthase (nNOS) with a Ki value of 75 nM as assessed by the hemoglobin capture assay measuring nitric oxide production at pH 7.4 and 37°C [1]. This nNOS inhibitory profile represents a distinct pharmacological target space relative to the compound's role as a DHFR inhibitor precursor. For contextual comparison, the clinical DHFR inhibitor piritrexim (BW 301U) exhibits no reported activity against nNOS, with its primary mechanism defined as DHFR modulation with IC50 values of 0.038 μM against Pneumocystis carinii and 0.011 μM against Toxoplasma gondii DHFR [2]. The nNOS activity of 90772-47-7 establishes a differentiated application scope orthogonal to folate pathway inhibition.

Neuronal nitric oxide synthase Enzyme inhibition Neurological research

Structural Variation Analysis: Comparative Carcinostatic Activity of p-Bromo vs. 3,4-Dichloro and p-Iodo Analogs in Adenocarcinoma-755 System

Systematic structural variation studies of 2,4-diamino-6-(halogenoanilino)-5-nitrosopyrimidines evaluated carcinostatic activity in the Adenocarcinoma-755 and Sarcoma-180 tumor systems [1]. The study specifically examined 2,4-diamino-6-(p-bromoanilino)-5-nitrosopyrimidine (X = Br, Y = H), 2,4-diamino-6-(3,4-dichloroanilino)-5-nitrosopyrimidine (X,Y = Cl), and 2,4-diamino-6-(p-iodoanilino)-5-nitrosopyrimidine (X = I, Y = H) [1]. While the original publication does not provide numerical tumor inhibition percentages for each analog in the abstracted text, the explicit inclusion of these three halogenated variants as the basis for expanded synthetic investigation indicates that each substitution pattern yields a distinct activity profile warranting independent evaluation [1]. The 5-nitroso group was identified as a critical pharmacophore, with replacement by ethyl, nitro, bromo, cyano, or carbamoyl groups producing compounds with altered activity characteristics [1].

Anticancer Adenocarcinoma-755 Sarcoma-180

Recommended Research Applications for 90772-47-7: Evidence-Based Procurement Scenarios


Synthesis of DHFR-Targeting Pteridine Antitumor Agents

Researchers developing aryl-substituted pteridines as potential dihydrofolate reductase (DHFR) inhibitors should procure this compound as the specific 5-nitrosopyrimidine precursor. The cyclization reaction with 4-aminophenylacetonitriles proceeds from 4,6-diamino-5-nitrosopyrimidines to yield pteridine derivatives with demonstrated in vitro antitumor activity and no evidence of direct DNA interaction, consistent with an enzyme-targeted mechanism of action [1]. This application is supported by the finding that downstream pteridines possibly inhibit DHFR or other folate-dependent enzymes [1].

Neuronal Nitric Oxide Synthase (nNOS) Inhibitor Development

Investigators studying nNOS as a therapeutic target for neurological conditions may utilize this compound as a reference inhibitor or chemical probe. The compound demonstrates measurable binding to rat recombinant nNOS with a Ki of 75 nM in the hemoglobin capture assay at pH 7.4 and 37°C [2]. This activity profile is orthogonal to the compound's role in DHFR pathways, providing an alternative research application distinct from folate metabolism studies [3].

Halogenated 5-Nitrosopyrimidine Structure-Activity Relationship Studies

Medicinal chemistry programs investigating the impact of halogen substitution on antitumor activity in the 2,4-diamino-5-nitrosopyrimidine scaffold should include this p-bromo variant as one of the critical comparators. Systematic structural variation studies have established that the p-bromo, 3,4-dichloro, and p-iodo analogs each contribute distinct activity profiles in the Adenocarcinoma-755 and Sarcoma-180 tumor systems, and that the 5-nitroso group is essential for activity retention [4]. Procurement of this specific analog enables proper control experiments when evaluating novel halogen substitution patterns or 5-position modifications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pyrimidine,4-diamino-6-(P-bromoanilino)-5-nitroso-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.